molecular formula C14H23NO6 B13479360 3-((3S,5S)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidin-3-yl)propanoic acid

3-((3S,5S)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidin-3-yl)propanoic acid

Cat. No.: B13479360
M. Wt: 301.34 g/mol
InChI Key: NMFRPSRYHGETSC-UWVGGRQHSA-N
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Description

rac-3-[(3R,5R)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-3-yl]propanoic acid: is a synthetic organic compound with the molecular formula C14H23NO6 and a molecular weight of 301.3. This compound is characterized by its pyrrolidine ring, which is substituted with a tert-butoxycarbonyl group and a methoxycarbonyl group. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-3-[(3R,5R)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-3-yl]propanoic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The tert-butoxycarbonyl and methoxycarbonyl groups are introduced through esterification and carbamate formation reactions.

    Final Assembly: The propanoic acid moiety is attached to the pyrrolidine ring through a series of coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Nucleophiles such as amines and thiols are used for substitution reactions.

Major Products:

    Oxidation Products: Carboxylic acids and ketones.

    Reduction Products: Alcohols and alkanes.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: In biological research, it is used to study enzyme-substrate interactions and as a probe in biochemical assays.

Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of rac-3-[(3R,5R)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

  • rac-2-[(3R,5S)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-3-yl]acetic acid
  • rac-(3R,5R)-1-[(tert-butoxy)carbonyl]-5-phenylpiperidine-3-carboxylic acid

Comparison:

  • Structural Differences: The primary difference lies in the substituents attached to the pyrrolidine or piperidine ring. For example, the presence of a phenyl group in rac-(3R,5R)-1-[(tert-butoxy)carbonyl]-5-phenylpiperidine-3-carboxylic acid .
  • Chemical Properties: These structural differences lead to variations in chemical properties such as solubility, reactivity, and stability.
  • Applications: While all these compounds may be used in similar research contexts, their specific applications can vary based on their unique properties.

Properties

Molecular Formula

C14H23NO6

Molecular Weight

301.34 g/mol

IUPAC Name

3-[(3S,5S)-5-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]propanoic acid

InChI

InChI=1S/C14H23NO6/c1-14(2,3)21-13(19)15-8-9(5-6-11(16)17)7-10(15)12(18)20-4/h9-10H,5-8H2,1-4H3,(H,16,17)/t9-,10-/m0/s1

InChI Key

NMFRPSRYHGETSC-UWVGGRQHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)CCC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)CCC(=O)O

Origin of Product

United States

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